![molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4](/img/structure/B2696787.png)

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

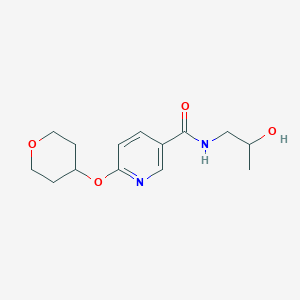

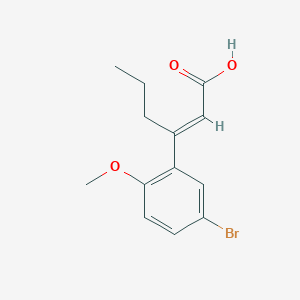

The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . This compound has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, a carboxylic acid group, and a Boc-protected amine group . The Boc group is a bulky tert-butyl group attached to a carbonyl (C=O), which is further connected to an oxygen atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the Boc group can be removed under acidic conditions, revealing the protected amine . Additionally, the carboxylic acid group can react with bases to form salts or with alcohols to form esters .Scientific Research Applications

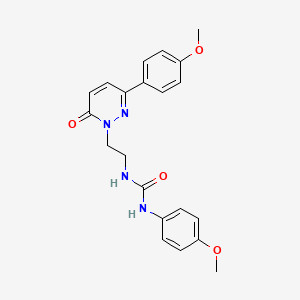

- 4-((tert-butoxycarbonyl)amino)butanoic acid (Boc-protected) serves as a crucial building block in peptide synthesis. Researchers use it to protect the amino group during peptide chain elongation. The tert-butoxycarbonyl (Boc) group shields the amine functionality, allowing selective deprotection at a later stage. This strategy ensures efficient and controlled peptide assembly .

- The compound plays a pivotal role in the synthesis of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (TBMP). TBMP is an essential intermediate in the production of the anti-hepatitis C virus (HCV) drug Velpatasvir . Researchers have developed effective separation methods to isolate enantiomers of TBMP, eliminating the need for multiple organic solvents .

- Researchers explore chiral separation of TBMP enantiomers due to their pharmaceutical relevance. The compound’s chiral nature makes it an ideal candidate for studying enantioselective processes. Developing efficient separation methods enhances drug synthesis and purification .

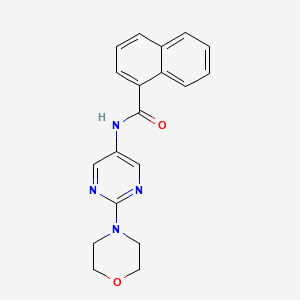

- AAILs (amino acid ionic liquids) find applications in organic synthesis. By preparing room-temperature ionic liquids from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) , researchers expand the utility of AAILs. These compounds offer unique reactivity and solubility properties, making them valuable in green chemistry and catalysis .

- The Boc-protected amino acid motif can be incorporated into drug delivery systems. Researchers modify the Boc group to tailor drug release kinetics, enhance stability, and improve bioavailability. The compound’s carboxylic acid functionality allows conjugation with targeting ligands for site-specific drug delivery .

- Organic chemists utilize Boc-protected amino acids as versatile intermediates. The compound participates in amide bond formation, esterification, and other synthetic transformations. In medicinal chemistry, it contributes to the design of novel bioactive molecules and drug candidates .

Peptide Synthesis and Amino Acid Protection

Anti-HCV Drug Velpatasvir Intermediate

Chiral Separation Techniques

Ionic Liquids Derived from Boc-Protected Amino Acids

Drug Delivery Systems

Organic Synthesis and Medicinal Chemistry

Future Directions

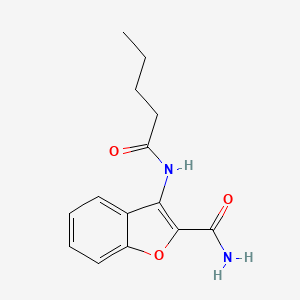

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of pyrazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and to fully characterize its physical and chemical properties.

properties

IUPAC Name |

2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTXYRXVDJPMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696725.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2696727.png)